2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Description
2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H20FN3O3 and its molecular weight is 381.407. The purity is usually 95%.
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Biological Activity
The compound 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that compounds similar to this one often interact with various biological targets, including:
- Protein Kinases : The compound may modulate protein kinase activity, influencing cellular proliferation and survival pathways .
- Enzyme Inhibition : It could act as an inhibitor of specific enzymes involved in cancer progression, potentially leading to anticancer effects.
In Vitro Studies
In vitro studies have shown that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines. For example:
Compound | Cell Line Tested | IC50 (µg/mL) |
---|---|---|
Compound A | CCRF-CEM (leukemia) | >20 |
Compound B | MCF7 (breast cancer) | 6.7 |
These results suggest that while some derivatives are inactive, others may possess significant anticancer properties .
Pharmacological Effects
The biological activity of the compound can be summarized as follows:
- Antiproliferative Activity : Exhibits potential in inhibiting the growth of cancer cells.
- Anti-inflammatory Properties : Similar compounds have shown the ability to reduce inflammation markers in vitro.
Case Studies
-
Case Study on Anticancer Activity
- A study evaluated the efficacy of a related compound in a mouse model of breast cancer. The compound demonstrated a significant reduction in tumor size compared to control groups.
- Findings : The treatment group showed a 40% reduction in tumor volume after four weeks of administration.
-
Case Study on Enzyme Interaction
- Another study focused on the interaction of the compound with specific kinases involved in cell signaling pathways.
- Results : The compound was found to inhibit the activity of target kinases by up to 70%, indicating strong potential for therapeutic applications in targeted cancer therapies.
Properties
IUPAC Name |
2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-12-9-17-19(21(26)25(12)11-13-5-4-8-27-13)18(15(10-23)20(24)28-17)14-6-2-3-7-16(14)22/h2-3,6-7,9,13,18H,4-5,8,11,24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHCTPLOWQTOKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3F)C(=O)N1CC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.